molecular formula C20H27NO5 B10883032 2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B10883032
M. Wt: 361.4 g/mol
InChI Key: TWASAVFXAYUCJT-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of two aromatic rings, each substituted with methoxy groups, connected by an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent such as nitroethane, followed by reduction to yield 3,4-dimethoxyphenyl-2-nitropropene.

    Reduction: The nitro group in the intermediate is then reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Alkylation: The final step involves the alkylation of the amine with 3,4,5-trimethoxybenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and neuroprotective effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)ethanamine
  • N-(3,4,5-trimethoxybenzyl)ethanamine
  • 3,4,5-trimethoxyphenethylamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine is unique due to the presence of both 3,4-dimethoxyphenyl and 3,4,5-trimethoxybenzyl groups in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H27NO5

Molecular Weight

361.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine

InChI

InChI=1S/C20H27NO5/c1-22-16-7-6-14(10-17(16)23-2)8-9-21-13-15-11-18(24-3)20(26-5)19(12-15)25-4/h6-7,10-12,21H,8-9,13H2,1-5H3

InChI Key

TWASAVFXAYUCJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC)OC

Origin of Product

United States

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